2-Bromo-6-chloroquinoxaline
CAS No.: 1240616-87-8
Cat. No.: VC8175157
Molecular Formula: C8H4BrClN2
Molecular Weight: 243.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240616-87-8 |
|---|---|
| Molecular Formula | C8H4BrClN2 |
| Molecular Weight | 243.49 g/mol |
| IUPAC Name | 2-bromo-6-chloroquinoxaline |
| Standard InChI | InChI=1S/C8H4BrClN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H |
| Standard InChI Key | JYMWBDOULRMXOT-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN=C2C=C1Cl)Br |
| Canonical SMILES | C1=CC2=NC(=CN=C2C=C1Cl)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Bromo-6-chloroquinoxaline belongs to the quinoxaline family, a bicyclic system comprising two nitrogen atoms at the 1,4-positions of the fused benzene ring. The bromine atom occupies the 2-position, while chlorine is situated at the 6-position, creating a meta-halogenation pattern that influences electronic distribution and reactivity. X-ray crystallography of analogous compounds reveals planar geometry with bond lengths of 1.33 Å for C-N and 1.74 Å for C-Br, consistent with typical aromatic systems .
Physicochemical Parameters
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| Melting Point | 112–114°C |
| Boiling Point | 318°C (predicted) |
| logP (Octanol-Water) | 3.2 |
| Stability | Sensitive to UV light; stores best under inert gas at 4°C |
These attributes make it suitable for Suzuki-Miyaura couplings, where its halogenated positions enable sequential functionalization .
Synthetic Methodologies
Direct Halogenation of Quinoxaline
The primary synthesis route involves electrophilic halogenation of quinoxaline using bromine (Br₂) and chlorine (Cl₂) in the presence of Lewis acids. Iron(III) chloride catalyzes bromination at the 2-position, while subsequent chlorination at the 6-position requires careful temperature control (40–50°C) to avoid overhalogenation .
Representative Protocol:
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Dissolve quinoxaline (10 mmol) in glacial acetic acid.
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Add FeCl₃ (0.5 mmol) and Br₂ (12 mmol) dropwise at 0°C.
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Stir for 6 h, then add Cl₂ gas (15 mmol) at 40°C.
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Quench with NaHSO₃, extract with DCM, and purify via silica chromatography (yield: 68%) .
Palladium-Catalyzed Cross-Coupling
Recent advances employ 2,6-dibromoquinoxaline as a precursor, where selective chlorine substitution at the 6-position is achieved using Pd(PPh₃)₄ and CuCl in dimethylacetamide (DMAc) at 120°C. This method offers superior regiocontrol (yield: 82%, purity >98%) compared to traditional approaches .
Pharmaceutical Applications
Serotonin-Norepinephrine Reuptake Inhibition
Structural analogs of 2-bromo-6-chloroquinoxaline demonstrate potent inhibition of monoamine transporters. In vitro assays using HEK-293 cells transfected with human SERT and NET reveal IC₅₀ values of 0.45 µM and 0.67 µM, respectively, outperforming reference drug duloxetine by 1.5-fold . The bromine atom enhances hydrophobic interactions with transmembrane domains, while chlorine stabilizes π-π stacking in the binding pocket.
Antiviral Activity
Quinoxaline derivatives substituted with halogens exhibit broad-spectrum antiviral effects. In a 2024 study, 2-bromo-6-chloroquinoxaline derivatives reduced HSV-1 replication by 89% at 5 µM (EC₅₀ = 1.2 µM) through inhibition of viral helicase-primase complexes. Cytotoxicity assays in Vero cells showed CC₅₀ > 50 µM, indicating favorable therapeutic indices .
Material Science Applications
Organic Light-Emitting Diodes (OLEDs)
The electron-withdrawing halogens in 2-bromo-6-chloroquinoxaline lower the LUMO energy (-3.1 eV), facilitating electron injection in OLED architectures. Devices incorporating this compound as an electron transport layer achieve luminance efficiencies of 18 cd/A at 1000 cd/m², a 22% improvement over Alq₃-based controls .
Coordination Polymers
Reaction with silver(I) triflate yields a porous coordination polymer (BET surface area: 890 m²/g) capable of selective CO₂ adsorption (3.2 mmol/g at 298 K). The bromine sites act as secondary binding nodes, enhancing framework stability up to 300°C .
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